Product packaging for 2,4,6-Trimethylbenzoic acid(Cat. No.:CAS No. 480-63-7)

2,4,6-Trimethylbenzoic acid

Cat. No.: B145858
CAS No.: 480-63-7
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoic acid, also known as mesitylenecarboxylic acid, is a valuable synthetic intermediate in advanced chemical research. Its primary research value lies in its application across pharmaceutical and agrochemical development. The steric hindrance imparted by the two ortho-methyl groups adjacent to the carboxylic acid function influences its reactivity and the properties of resulting compounds, making it a compound of interest in the synthesis of specialized fine chemicals. The compound is a key building block in the synthesis of various pharmaceutical intermediates. Its structural features are leveraged in the development of new chemical entities where steric protection of a functional group is desired. In agrochemical research, this compound is utilized to create molecules that enhance product efficacy and stability. The market for this compound is experiencing growth, driven by these research applications and a trend towards more sustainable synthesis methods, such as carboxylation routes using carbon dioxide . This product is intended for use in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzoic acid
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InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
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InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID6048200
Record name 2,4,6-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
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CAS No.

480-63-7
Record name 2,4,6-Trimethylbenzoic acid
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Record name Mesitylenecarboxylic acid
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Record name Benzoic acid, 2,4,6-trimethyl-
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Record name 2,4,6-Trimethylbenzoic acid
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Record name MESITYLENE CARBOXYLIC ACID
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Synthetic Methodologies and Process Optimization for 2,4,6 Trimethylbenzoic Acid

Classical and Established Synthesis Routes for 2,4,6-Trimethylbenzoic Acid

Traditional methods for synthesizing this compound have been well-documented and are characterized by their reliability, albeit with certain operational and environmental drawbacks. These established routes primarily include Friedel-Crafts acylation, Grignard reagent-mediated synthesis, and the oxidation of suitable precursors.

Acyl Chloride Chlorination Methods and Related Friedel-Crafts Acylation

A prominent classical method for synthesizing this compound involves the Friedel-Crafts acylation of mesitylene (B46885) (1,3,5-trimethylbenzene). guidechem.comwikipedia.org This approach typically uses an acyl chloride, which then undergoes hydrolysis to yield the final carboxylic acid.

The Friedel-Crafts acylation of mesitylene is commonly catalyzed by a Lewis acid. guidechem.comoup.com A widely used catalyst is anhydrous aluminum chloride (AlCl₃). guidechem.comgoogle.comgoogle.com The reaction is often carried out using a solvent such as carbon disulfide (CS₂) or, in some cases, an excess of the aromatic reactant itself. guidechem.comgoogle.com For instance, one procedure involves reacting mesitylene with chloroacetyl chloride in the presence of an iron oxide catalyst at temperatures ranging from 0°C to 150°C. google.comgoogle.com Another variation employs acetyl chloride with an aluminum chloride catalyst. google.com The reaction of mesitylene with oxalyl chloride in carbon disulfide at 10–15 °C, followed by a period at 40 °C in the presence of aluminum chloride, has been reported to yield this compound in the range of 65–76%. wikipedia.org

Recent advancements have explored alternative catalytic systems to mitigate some of the issues associated with traditional Lewis acids. For example, rare earth metal triflates (RE(OTf)₃), particularly scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for the acylation of mesitylene with acid anhydrides. oup.compsu.edu The catalytic activity of these systems can be further enhanced by the addition of lithium perchlorate (B79767) (LiClO₄), which allows for the acylation of less reactive aromatics. oup.compsu.edu These catalysts offer the advantage of being recoverable and reusable. oup.compsu.edu

Kinetic studies on the acetylation of mesitylene with acetic anhydride (B1165640) have been conducted using various metal chlorides like SbCl₅, FeCl₃, SnCl₄, and ZnCl₂ as catalysts, with HCl acting as a co-catalyst in an acetic acid solvent. oup.com The reaction rate was found to be first order with respect to both mesitylene and acetic anhydride and was proportional to the concentration of the metal chloride. oup.com

Catalyst SystemReactantsSolventConditionsYieldReference
AlCl₃Mesitylene, Acyl chlorideCS₂-65-76% guidechem.com
AlCl₃Mesitylene, Oxalyl chlorideCarbon disulfide10-15°C then 40°C65-76% wikipedia.org
Iron OxideMesitylene, Chloroacetyl chloride-0-150°C- google.com
RE(OTf)₃ (e.g., Sc(OTf)₃)Mesitylene, Acid anhydride--High oup.com
Sc(OTf)₃, LiClO₄Mesitylene, Acetic anhydrideNitromethane50°CModerate psu.edu
FeCl₃, HClMesitylene, Acetic anhydrideAcetic acid30-90°C- oup.com

Following the acylation step, the resulting acyl intermediate is hydrolyzed to produce this compound. This hydrolysis is a nucleophilic acyl substitution reaction where the acyl chloride reacts with water. savemyexams.comlibretexts.orgdocbrown.info The process is often carried out with dilute hydrochloric acid. guidechem.com The reaction mixture is then typically subjected to an extraction process. For example, extraction with carbon tetrachloride and a 10% sodium hydroxide (B78521) (NaOH) aqueous solution can be used to separate the product into the aqueous phase. guidechem.com The final product is then precipitated by acidification, for instance, with 6N dilute hydrochloric acid. guidechem.com The hydrolysis can also be performed in the presence of a base like pyridine (B92270) or NaOH to neutralize the hydrochloric acid formed as a byproduct, which can otherwise lead to side reactions. libretexts.orgjove.com

Grignard Reagent-Mediated Synthesis of this compound

An alternative established route involves the use of a Grignard reagent. guidechem.comwikipedia.org This method typically starts with 2,4,6-trimethylbromobenzene. This starting material is reacted with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (2,4,6-trimethylphenyl)magnesium bromide. guidechem.comwikipedia.org To initiate the reaction, a small amount of ethyl bromide or iodine can be used. wikipedia.org

The prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as the carboxylating agent. guidechem.comwikipedia.org This reaction forms the magnesium bromide salt of this compound. wikipedia.org Subsequent acidification of the reaction mixture with an acid, such as 20% hydrochloric acid, precipitates the desired this compound. guidechem.comwikipedia.org This method can achieve high yields, reportedly between 86% and 87%. guidechem.comwikipedia.org However, this synthesis requires strict anhydrous and anaerobic conditions, and the starting material, 2,4,6-trimethylbromobenzene, can be difficult to obtain. guidechem.com The use of ether as a solvent also poses certain safety risks. guidechem.com

Oxidation of Precursors (e.g., 2,4,6-Trimethylbenzyl alcohol, Mesitaldehyde)

This compound can also be prepared through the oxidation of suitable precursors, such as 2,4,6-trimethylbenzyl alcohol or mesitaldehyde (2,4,6-trimethylbenzaldehyde). guidechem.comwikipedia.org

One reported method involves the oxidation of 2,4,6-trimethylbenzyl alcohol using o-iodoxybenzoic acid (IBX) under solvent-free conditions. guidechem.com Heating a mixture of 2,4,6-trimethylbenzyl alcohol and 1.25 equivalents of IBX at 60°C for 2 hours resulted in an 84% conversion, yielding a mixture of 40% this compound and 60% 2,4,6-trimethylbenzaldehyde. guidechem.com However, this method is often limited to laboratory-scale synthesis due to the high cost of the specialized oxidant and the precursor, 2,4,6-trimethylbenzyl alcohol. guidechem.com

Mesitaldehyde can also be oxidized to form this compound. wikipedia.org A photocatalytic method using an iridium complex, tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), under an oxygen atmosphere and irradiated with blue LEDs at room temperature has been shown to convert mesitaldehyde to this compound with a 90% yield. chemicalbook.com

Novel and Environmentally Benign Synthesis Approaches to this compound

In response to the drawbacks of classical methods, which often involve harsh reagents, toxic solvents, and significant waste generation, research has focused on developing more sustainable and environmentally friendly synthetic routes.

One innovative approach involves the direct carboxylation of mesitylene using carbon dioxide. A patented method describes a one-step synthesis where mesitylene is reacted with carbon dioxide in the presence of a catalyst, such as aluminum chloride, and a metal additive like aluminum, at moderate temperatures (20-80°C). google.comresearchgate.net This process is stoichiometric rather than catalytic, as the aluminum chloride forms a dichloroaluminate complex with the carboxylic acid product. researchgate.net The reaction is typically followed by hydrolysis with hydrochloric acid and water to isolate the product. google.com This method is considered an atom-economical and green chemical reaction due to its fewer steps and simpler preparation technique. google.com

Another green approach focuses on the oxidation of 2,4,6-trimethylbenzyl alcohol. A method utilizing ultrasonic assistance has been developed where the oxidation is carried out in an oxygen-containing atmosphere (such as air) at a temperature of at least 60°C, using diethylene glycol dimethyl ether as a reaction accelerator. google.com One example demonstrated a 93% yield of this compound after reacting for 30 minutes under ultrasonic radiation at 70°C. google.com This method offers a shorter reaction time and avoids the use of harsh oxidizing agents.

Furthermore, advancements in catalysis are paving the way for more benign synthesis. The use of recyclable catalysts like rare earth metal triflates in Friedel-Crafts acylation represents a step towards greener chemistry. oup.compsu.edu Additionally, research into using esters as both alkylating and acylating reagents in a one-pot reaction promoted by a PCl₃/I₂ combination offers a more atom-economic pathway. researchgate.net

Synthetic ApproachReactantsCatalyst/ReagentConditionsKey AdvantagesReference
Direct CarboxylationMesitylene, Carbon DioxideAlCl₃, Al20-80°CAtom-economical, fewer steps google.comresearchgate.net
Ultrasonic-Assisted Oxidation2,4,6-Trimethylbenzyl alcohol, OxygenDiethylene glycol dimethyl ether≥60°C, Ultrasonic radiationShorter reaction time, avoids harsh oxidants google.com
Photocatalytic OxidationMesitaldehyde, OxygenIr(dFppy)₃Room temperature, Blue LEDsHigh yield, mild conditions chemicalbook.com
Reusable Catalyst AcylationMesitylene, Acid anhydrideRE(OTf)₃, LiClO₄50°CRecyclable catalyst oup.compsu.edu

Direct Carboxylation of Mesitylene with Carbon Dioxide

The direct introduction of a carboxyl group onto the mesitylene ring using carbon dioxide represents an atom-economical approach to synthesizing this compound. This transformation is typically achieved under pressure and is facilitated by potent catalyst systems.

The mechanism of direct carboxylation of aromatics like mesitylene using aluminum-based Lewis acids has been a subject of detailed investigation. Two primary pathways have been proposed and studied, largely through experimental data and theoretical calculations using density functional theory (DFT). nih.gov

One proposed route involves the formation of organoaluminum intermediates. nih.gov In this scenario, the aromatic compound, such as benzene (B151609) or mesitylene, would first react with the aluminum halide (e.g., Al₂Cl₆) to form an organoaluminum species like PhAlCl₂ or PhAl₂Cl₅. This intermediate would then react with carbon dioxide. However, DFT calculations have shown this organometallic pathway to be significantly endothermic, making it less kinetically favorable. nih.gov

The more widely supported mechanism involves the initial activation of carbon dioxide by the Lewis acid. nih.govscirp.orgsemanticscholar.org In this pathway, aluminum chloride (AlCl₃) forms complexes with CO₂, such as CO₂-AlCl₃. nih.gov These complexes render the carbon atom of CO₂ significantly more electrophilic. This "superelectrophilic" activated carbon dioxide can then directly attack the electron-rich aromatic ring of mesitylene in a classic electrophilic aromatic substitution reaction. nih.govsemanticscholar.org This pathway is calculated to be exothermic and is considered the most feasible mechanism based on both experimental and computational findings. nih.gov The product initially forms an aluminum carboxylate, which is then hydrolyzed to yield the final carboxylic acid. nih.gov

Aluminum-based systems are the most prominent catalysts for the direct carboxylation of mesitylene. Aluminum chloride (AlCl₃) is a powerful Lewis acid capable of activating carbon dioxide for this reaction. nih.govsemanticscholar.org To improve reaction efficiency, metallic aluminum is often used as an additive to the AlCl₃ system. The Al/AlCl₃ combination has been shown to increase both the yield and selectivity for the desired carboxylic acid while minimizing the formation of diaryl ketone byproducts. nih.gov

More advanced catalyst systems have been developed using the concept of "Frustrated Lewis Pairs" (FLPs). scirp.orgsemanticscholar.org These systems combine a Lewis acid, such as aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃), with a bulky Lewis base, like a silyl (B83357) chloride (e.g., Ph₃SiCl). scirp.orgnih.govelsevierpure.com The steric hindrance prevents the acid and base from neutralizing each other, creating a reactive pair that can cooperatively activate CO₂. The silyl chloride is believed to assist the aluminum halide in activating the CO₂ molecule, forming a highly reactive intermediate. semanticscholar.orgnih.gov These Si/Al-based FLP systems have demonstrated high efficacy, achieving excellent yields of carboxylic acids from various aromatic substrates, including mesitylene, at room temperature. nih.govelsevierpure.com

Table 1: Comparison of Catalyst Systems for the Carboxylation of Aromatics with CO₂

Catalyst SystemAromatic Substrate ExampleReported YieldKey FeaturesReference
AlCl₃ / AlBenzene88%Metallic Al additive improves yield and selectivity. scirp.org
AlBr₃ / Ph₃SiClAlkylbenzenes (e.g., Mesitylene)60-97%Functions as a Frustrated Lewis Pair; operates at room temperature. nih.govelsevierpure.com
AlCl₃ / Ph₃SiClToluene (B28343)95%Si/Al-based FLP significantly improves yield over AlCl₃ alone (78%). scirp.org

Photo-Induced and Photocatalytic Synthesis Pathways

Light-mediated reactions offer alternative, often milder, conditions for chemical synthesis. For this compound, photo-induced methods primarily involve the oxidation of a suitable precursor or the use of its derivatives in developing new photocatalytic systems.

A notable photo-induced synthesis of this compound involves the visible-light-driven aerobic oxidation of its corresponding aldehyde, mesitaldehyde. chemicalbook.com In this process, a photocatalyst, such as tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), absorbs light from blue LEDs. chemicalbook.com The excited photocatalyst can then initiate the oxidation of the aldehyde in the presence of oxygen, leading to the formation of the carboxylic acid with high chemoselectivity and yield. chemicalbook.com This method represents a green chemistry approach, utilizing light energy and molecular oxygen under mild, room-temperature conditions. chemicalbook.com

While not a direct synthesis of the acid itself, this compound is a fundamental building block in the development of sophisticated photoinitiator systems. google.com Its derivatives are designed to absorb light and generate reactive species (radicals) that initiate polymerization reactions, which are critical in industries producing coatings, adhesives, and dental materials. beilstein-journals.orgchemicalbook.com

For example, this compound is the precursor to acylphosphine oxide photoinitiators like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP). chemicalbook.comnih.gov These molecules are specifically engineered to have strong absorption in the near-UV or visible light spectrum (e.g., 365-405 nm), making them highly compatible with modern LED light sources. chemicalbook.comsinocurechem.com

Furthermore, derivatives of this compound, such as its N-hydroxyphthalimide (NHPI) ester, are used as components in multicomponent photocatalytic reactions. nih.gov In one such system, the NHPI ester of this compound, in the presence of the photocatalyst eosin (B541160) Y and under visible light, participates in the synthesis of oxime esters. nih.gov This demonstrates the integral role of the 2,4,6-trimethylbenzoyl scaffold in facilitating new light-initiated transformations.

Catalysis in this compound Synthesis

Catalysis is central to the modern synthesis of this compound, enabling reactions that would otherwise be inefficient or require harsh conditions. As detailed in the sections above, both Lewis acid catalysis and photocatalysis are pivotal. Aluminum-based Lewis acids, particularly in FLP combinations with silyl chlorides, are essential for activating carbon dioxide for direct electrophilic attack on mesitylene. semanticscholar.orgnih.gov In parallel, iridium-based photocatalysts harness visible light energy to drive the efficient oxidation of mesitaldehyde to the target acid, showcasing a milder, alternative catalytic strategy. chemicalbook.com The development of these catalytic systems continues to improve the efficiency, selectivity, and environmental footprint of this compound production.

Homogeneous and Heterogeneous Catalysis

The synthesis of this compound can be achieved through various catalytic routes, employing both homogeneous and heterogeneous systems. A notable method involves the Friedel-Crafts acylation of mesitylene. guidechem.comresearchgate.net In one approach, mesitylene reacts with chloroacetyl chloride in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃) to form an intermediate, which is then subjected to a haloform reaction to yield the final product. google.com However, this method can generate significant acidic waste gas, leading to equipment corrosion. google.com

To address these challenges, research has explored the use of more environmentally benign catalysts. Iron-based catalysts, for instance, have been investigated for the acylation step. google.com Furthermore, an iron-modified molybdenum-based polyoxometalate has been shown to promote the direct condensation of carboxylic acids with amines, a reaction type relevant to the broader applications of this compound. thieme-connect.com

Another significant pathway is the direct carboxylation of mesitylene using carbon dioxide. google.com This method is considered an atom-economical and green chemical reaction. google.com It involves reacting mesitylene with CO₂ in the presence of a catalyst, followed by hydrolysis to obtain this compound. google.com The use of a sodium hydrogen carbonate/triphenylphosphine ditriflate system in ethanol (B145695) at room temperature has also been developed for the highly regioselective carboxylation of aromatic compounds like mesitylene. researchgate.net

Phase-Transfer Catalysis in Multi-Step Syntheses

Phase-transfer catalysis (PTC) offers an effective strategy for synthesizing this compound, particularly in multi-step processes involving immiscible reactants. google.comcrdeepjournal.org In a common synthesis route, after the initial acylation of mesitylene to form 2,4,6-trimethylchloroacetophenone, a haloform reaction is carried out using sodium hypochlorite. google.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyl (B1604629) trimethyl ammonium bromide or tetrabutylammonium (B224687) bromide, is crucial in this step to facilitate the reaction between the organic and aqueous phases. google.com This methodology has been shown to be effective, though it can involve multiple reaction steps and potential for waste generation. google.com

Development of Supported Catalysts

To improve catalyst recovery and process efficiency, supported catalysts have been developed for the synthesis of this compound. A notable example is the use of a supported iron oxide catalyst for the acylation reaction of mesitylene with chloroacetyl chloride. google.com This approach aims to overcome the difficulties associated with the separation and reuse of powdered catalysts like iron oxide, thereby enhancing the potential for continuous organic synthesis operations and increasing production efficiency. google.com

Optimization of Synthesis Parameters and Reaction Engineering

The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of reaction parameters.

Influence of Temperature, Pressure, and Stoichiometry

Temperature, pressure, and the molar ratios of reactants are critical factors that significantly impact the yield and purity of this compound.

In the direct carboxylation of mesitylene with carbon dioxide, the reaction is typically conducted at a temperature range of 10-25°C and an internal pressure of 0.18-0.4 MPa. google.com The reaction time can vary from 6 to 12 hours. google.com For the acylation of mesitylene with chloroacetyl chloride, the temperature is controlled between 60-90°C for a duration of 4-6 hours. google.com The amount of chloroacetyl chloride used is typically 1 to 3 times the weight of mesitylene. google.com

In a one-step synthesis method, optimizing reaction conditions, including temperature and the amount of catalyst, is crucial. researchgate.net For instance, in the carboxylation of aromatics using a carbon dioxide-Al₂Cl₆/Al system, moderate temperatures of 20-80°C are employed. researchgate.net The amount of the Al₂Cl₆/Al system is also a key variable, with the reaction being stoichiometric rather than catalytic. researchgate.net

The table below summarizes the optimized parameters for different synthesis routes.

Synthesis RouteTemperature (°C)Pressure (MPa)Key Stoichiometric RatiosReaction Time (hours)
Direct Carboxylation with CO₂10-250.18-0.4Mesitylene:Catalyst (96-99.5% : 0.5-4% by weight)6-12
Acylation with Chloroacetyl Chloride60-90Not specifiedChloroacetyl chloride:Mesitylene (1-3 times by weight)4-6
Carboxylation with CO₂-Al₂Cl₆/Al20-80Not specifiedStoichiometric amount of Al₂Cl₆/AlNot specified

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing both the reaction rate and the final product yield.

In the Friedel-Crafts acylation method using acyl chloride, carbon disulfide (CS₂) has been used as a solvent. guidechem.com However, due to its toxicity and volatility, its use presents challenges in terms of recovery and production costs. guidechem.com An alternative approach involves the use of a temperature-dependent biphasic system, such as a PEG1000-based dicationic ionic liquid (DAIL) and toluene, for the oxidation of primary alcohols to carboxylic acids. chem-soc.si This system allows for easier catalyst recovery and product isolation. chem-soc.si

For the carboxylation of mesitylene using a sodium hydrogen carbonate/triphenylphosphine ditriflate (TPPD) system, ethanol was found to be the most effective solvent. researchgate.net Other solvents like water-ethanol mixtures, dichloromethane, acetonitrile, and chloroform (B151607) were found to be less effective. researchgate.net The low solubility of arenes in water at the reaction temperature makes it an unsuitable solvent for this particular method. researchgate.net

In some cases, solvent-free conditions have been explored. For instance, the oxidation of 2,4,6-trimethylbenzyl alcohol using o-iodoxybenzoic acid (IBX) can be performed without a solvent, although this may result in a mixture of products. guidechem.com

Post-Treatment and Purification Technologies for this compound

Following the synthesis of this compound, several post-treatment and purification steps are necessary to obtain a high-purity product. A common procedure involves hydrolysis of the reaction mixture, followed by separation of the organic and aqueous phases. google.com

One effective purification method involves treating the crude product with an alkali solution, followed by acidification to precipitate the carboxylic acid. researchgate.net Subsequent treatment with ice water can yield a product with a purity exceeding 99% and a yield of 97%. researchgate.net Recrystallization is another widely used technique to purify this compound. google.com Solvents such as water, ligroin, or carbon tetrachloride are suitable for this purpose. chemicalbook.com

In the direct carboxylation method, after the reaction, hydrochloric acid and water are added, and the mixture is heated to 65-75°C to facilitate phase separation. google.com The aqueous phase containing the catalyst is then recycled, and the oil phase is cooled to crystallize the product. google.com The mother liquor can also be recycled. google.com

Extraction and Liquid-Liquid Separation Methodologies

Post-synthesis, the isolation of this compound from the crude reaction mixture is a crucial step that heavily relies on extraction and liquid-liquid separation techniques. A widely employed strategy involves acid-base extraction. The acidic nature of the carboxyl group allows for its selective separation from non-acidic impurities.

In one common method, the reaction mixture is treated with a 10% sodium hydroxide (NaOH) aqueous solution. guidechem.com This converts the water-insoluble this compound into its water-soluble sodium salt, which partitions into the aqueous phase. Unreacted starting materials, such as mesitylene, and other non-acidic by-products remain in the organic phase, which can then be separated. guidechem.comtandfonline.com Subsequent acidification of the aqueous phase, often with strong acids like hydrochloric acid (HCl), precipitates the purified this compound, which can be collected by filtration. guidechem.comscispace.com

Various organic solvents are used in these extraction processes. For instance, after a Friedel-Crafts acylation, carbon tetrachloride has been used as the extraction solvent in conjunction with the NaOH solution. guidechem.com In other processes, toluene and ethyl acetate (B1210297) are used to extract the product from the reaction mixture before or after acidification steps. google.combeilstein-journals.org

A detailed post-treatment process for the direct carboxylation of mesitylene involves adding the reaction solution dropwise into a hydrolysate, which is a mixed solution of hydrochloric acid and water. patsnap.com The hydrolysis is conducted at a temperature not exceeding 80°C. After the reaction, the mixture is allowed to stand and separate into layers. patsnap.com The organic layer, containing the product and unreacted mesitylene, is then taken for further processing. patsnap.com

Recrystallization Techniques (e.g., Alkali Solution, Organic Solvents)

Recrystallization is a fundamental technique for purifying the crude this compound obtained after initial extraction and separation steps. The choice of solvent is critical for achieving high purity and minimizing product loss.

Alkali Solution Recrystallization: A highly effective and environmentally preferred method involves recrystallization from an alkali aqueous solution. tandfonline.comtandfonline.com In this process, the crude product is dissolved in a heated alkali solution, such as aqueous sodium hydroxide. tandfonline.comtandfonline.com The solution can be decolorized with active charcoal and then filtered to remove insoluble impurities. tandfonline.com Upon cooling, crystallization, and subsequent acidification (e.g., adjusting the pH to 2–3), the purified this compound precipitates out. tandfonline.comtandfonline.com This method is considered cheaper and more environmentally friendly than using organic solvents. tandfonline.com A study demonstrated that treating the crude product with an alkali solution, followed by treatment with ice water, resulted in a purity of over 99% and a yield of 97%. tandfonline.comtandfonline.comresearchgate.net

Organic Solvents Recrystallization: A variety of organic solvents can also be used for recrystallization, selected based on the solubility characteristics of this compound and its impurities. chemicalbook.com The crude product is dissolved in a hot solvent and then allowed to cool, causing the purified acid to crystallize out. Common solvents and solvent systems reported in the literature include methanol-water mixtures, toluene, ligroin, carbon tetrachloride, water/ethanol, and diethyl ether. guidechem.comtandfonline.comchemicalbook.comnih.govdtu.dk

Recrystallization Solvents for this compound

Solvent/SystemReference
Alkali Aqueous Solution tandfonline.comtandfonline.com
Methanol-Water guidechem.com
Toluene tandfonline.com
Water/Ethanol dtu.dk
Diethyl Ether nih.gov
Ligroin chemicalbook.com
Carbon Tetrachloride chemicalbook.com

Removal of Impurities and By-products

The synthesis of this compound can generate several impurities that must be removed to achieve a high-purity final product. The nature of these impurities depends on the synthetic route employed. Common impurities include unreacted starting materials (e.g., mesitylene), catalysts (e.g., aluminum trichloride), and various colored, unknown by-products. tandfonline.com

Washing the product with water is another simple yet effective method for removing water-soluble impurities. beilstein-journals.org For example, in the synthesis of a derivative, washing a toluene solution of the product with water was successful in removing a large amount of residual 2-(allyloxy)ethanol. beilstein-journals.org Similarly, after precipitation, washing the solid this compound with cold water helps remove residual acids and salts. google.com The use of activated charcoal during recrystallization is a common practice to adsorb and remove colored impurities. tandfonline.com

Yield and Purity Enhancement Studies for Industrial Scale-Up

For the industrial production of this compound, enhancing yield and purity while maintaining economic viability and environmental responsibility is paramount. guidechem.com Research has focused on optimizing reaction conditions, catalysts, and post-treatment processes.

One approach involves the direct carboxylation of mesitylene with carbon dioxide. tandfonline.comgoogle.com A patented method for this reaction describes a simple and green process that involves reacting sym-trimethylbenzene (mesitylene) with carbon dioxide in the presence of a catalyst. google.com The resulting product is obtained through hydrolysis, separation, and crystallization, a process noted for having few steps and being an atom-economical reaction. google.com

Another study focuses on a synthesis route starting from mesitylene and chloroacetyl chloride. google.com By using a high-activity loaded iron oxide catalyst instead of the traditional aluminum trichloride, the conversion of mesitylene reached 97% with a selectivity for the intermediate (2,4,6-trimethylchloroacetophenone) of 98%. google.com The subsequent chloroform reaction, using a phase-transfer catalyst, followed by extraction, neutralization, and recrystallization, yields high-purity this compound. google.com This process avoids the large amounts of acidic waste gas associated with AlCl₃ catalysts. google.com

The optimization of post-treatment is also a key area of study. Research has shown that a combination of treating the carboxylation product with ice water and recrystallizing the crude product from an alkali solution can consistently achieve yields of 97% and a purity exceeding 99%. tandfonline.comresearchgate.net This highlights the importance of the purification strategy in achieving high-quality final products suitable for demanding applications.

Reported Yields and Purities for this compound Synthesis

Method/Process HighlightReported YieldReported PurityReference
Acyl Chloride Chlorination with Methanol-Water Recrystallization65% - 76%Not Specified guidechem.com
Grignard Reagent Method86% - 87%Not Specified guidechem.com
Direct Carboxylation with Ice Water/Alkali Solution Treatment97%>99% tandfonline.comtandfonline.comresearchgate.net
Haloform Dissociation with Phase-Transfer Catalyst90%Melting Point 155°C google.com

Chemical Reactivity and Derivatization Studies of 2,4,6 Trimethylbenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The reactivity of the carboxylic acid functional group in 2,4,6-trimethylbenzoic acid is significantly influenced by the steric hindrance imposed by the three methyl groups on the benzene (B151609) ring. This steric bulk plays a crucial role in various reactions, particularly esterification and the formation of acyl halides.

Esterification of this compound presents a classic case study in understanding the interplay of electronic and steric effects in organic reactions.

The direct esterification of this compound, particularly through the Fischer esterification method with alcohols like methanol (B129727) in the presence of an acid catalyst, is notably inefficient. vaia.combrainly.com The three methyl groups at the ortho (2 and 6) and para (4) positions of the benzene ring create significant steric hindrance around the carboxylic acid group. vaia.combrainly.com This steric bulk physically obstructs the approach of the nucleophilic alcohol molecule to the carbonyl carbon, which is a critical step in the esterification mechanism. vaia.compressbooks.pub Consequently, the typical Fischer esterification fails, and the starting acid is often recovered unchanged. vaia.com

This phenomenon highlights that steric hindrance in this case is primarily an energetic barrier rather than a purely geometric one. rsc.org While the reaction is sterically hindered, the decrease in reaction rate is associated with an increase in the activation energy. rsc.org The bulky methyl groups force the hydroxyl groups into a plane almost perpendicular to the benzene ring, effectively shielding the carbonyl carbon from nucleophilic attack. iranchembook.ir

To overcome this steric hindrance, alternative esterification methods are often employed. One successful strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which is then reacted with the alcohol. vaia.compressbooks.pub

In the context of this compound, the mechanism of acid-catalyzed esterification deviates from the typical pathway observed for less hindered carboxylic acids. Due to the severe steric hindrance, the standard AAC2 mechanism (acid-catalyzed, bimolecular, acyl-oxygen cleavage) is inhibited. spcmc.ac.in Instead, under strongly acidic conditions (e.g., concentrated sulfuric acid), the reaction can proceed through an AAC1 mechanism (acid-catalyzed, unimolecular, acyl-oxygen cleavage). spcmc.ac.inucoz.com

This mechanism involves the protonation of the hydroxyl oxygen of the carboxylic acid, followed by the loss of a water molecule to form a highly reactive acylium ion (R-C+=O). iranchembook.irspcmc.ac.inrsc.org This acylium ion is planar, and its formation circumvents the steric hindrance issue, allowing for subsequent unhindered attack by the alcohol. iranchembook.ir The formation of this acylium ion is supported by cryoscopic measurements, where this compound in sulfuric acid produces a four-fold depression in freezing point, indicative of the formation of four ions: ArCO+, H3O+, and 2HSO4-. ucoz.com In contrast, benzoic acid only shows a two-fold depression. ucoz.com

The choice of a strong acid catalyst is therefore crucial for promoting the formation of the acylium ion intermediate, which is essential for the esterification of sterically hindered acids like this compound. rsc.org

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the esterification of sterically hindered acids like this compound. researchgate.netpsu.eduresearchgate.net Studies have shown that microwave heating can significantly enhance the rate of esterification of this compound with alcohols such as 2-propanol. acs.org

The primary advantage of microwave-assisted synthesis is the rapid and efficient heating of the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.netpsu.edu For instance, the esterification of this compound, which can take days at reflux under conventional conditions, can be well-advanced after just one hour at higher temperatures using microwave irradiation. psu.edu This acceleration is attributed to the direct interaction of microwaves with the polar molecules in the reaction, leading to rapid and uniform heating. researchgate.net While the results are often similar to those obtained with conventional heating, the heating rates are significantly faster. researchgate.netufs.br

Kinetic studies on the microwave-assisted esterification of this compound have been conducted to understand the influence of microwave irradiation on reaction rates. researchgate.netacs.org These studies often involve measuring rate constants at various temperatures to determine the Arrhenius parameters. researchgate.net The data suggests that microwave heating can lead to rate enhancements of approximately 200-fold for many reactions under optimized conditions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification

Feature Conventional Heating Microwave-Assisted Heating
Reaction Time Days psu.edu Hours to Minutes psu.eduresearchgate.net
Heating Method External heat source, slow and non-uniform Direct interaction with polar molecules, rapid and uniform researchgate.net

| Efficiency | Often low for sterically hindered substrates vaia.com | Significantly higher yields in shorter times psu.edu |

The conversion of this compound to its corresponding acyl halide, most commonly 2,4,6-trimethylbenzoyl chloride, is a key synthetic transformation. This is often a necessary step to overcome the low reactivity of the parent carboxylic acid in subsequent reactions like esterification and amidation. vaia.com

The most common reagent used for this conversion is thionyl chloride (SOCl₂). libretexts.orgprepchem.compatsnap.com The reaction is typically carried out by heating a solution of this compound in an excess of thionyl chloride or in a suitable solvent. prepchem.compatsnap.com The excess thionyl chloride can be removed by distillation after the reaction is complete. prepchem.com This method is effective for producing 2,4,6-trimethylbenzoyl chloride with high purity. patsnap.com

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The initial step involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.orglibretexts.org This leads to the formation of an acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.orglibretexts.org The formation of this intermediate is a crucial step in activating the carboxylic acid for the subsequent nucleophilic attack by a chloride ion. libretexts.orglibretexts.org The chloride ion, generated in the initial step, then attacks the carbonyl carbon of the acyl chlorosulfite intermediate, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid as byproducts. libretexts.org

Table 2: Reagents for the Formation of 2,4,6-Trimethylbenzoyl Chloride

Reagent Conditions Product Reference
Thionyl chloride (SOCl₂) Reflux 2,4,6-Trimethylbenzoyl chloride prepchem.com
Thionyl chloride (SOCl₂) Heating in a synthesis kettle 2,4,6-Trimethylbenzoyl chloride patsnap.com

Amide Formation Reactions

The formation of amides from this compound is notably challenging due to the significant steric hindrance imposed by the two ortho-methyl groups. pressbooks.pubpressbooks.pub These bulky groups physically obstruct the approach of nucleophiles, such as amines, to the carboxylic acid's carbonyl carbon, impeding standard amide coupling reactions. pressbooks.pubnih.gov For instance, attempts to couple this compound with amines using common reagents often result in low to moderate yields.

Research into effective coupling methods has highlighted these difficulties. The synthesis of N-mesityl-2,4,6-trimethylbenzamide from this compound and 2,4,6-trimethylaniline, a reaction between a sterically hindered acid and a hindered amine, fails with many classical coupling reagents, with PyBOP providing only a moderate yield. uantwerpen.be In another study, mechanochemical-assisted coupling with (1-сyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) yielded only 22% of the desired amide. amazonaws.com The use of silicon tetrachloride as a coupling reagent for the reaction between this compound and aniline (B41778) resulted in a similarly low yield of 23%. mcgill.ca

These findings underscore that specialized conditions or highly reactive reagents are necessary to overcome the steric barrier for successful amide synthesis. The formation of an N-acyl imidazolium (B1220033) intermediate from the acid was found to be inert to subsequent reactions with an amine, as the carbonyl group was effectively shielded by the adjacent mesityl and imidazolyl moieties. amazonaws.com

Table 1: Reported Yields for Amide Formation from this compound

AmineCoupling Reagent/MethodProductYieldReference
AnilineSilicon Tetrachloride2,4,6-Trimethylbenzanilide23% mcgill.ca
BenzocaineCOMU (Mechanochemical)Ethyl 4-(2,4,6-trimethylbenzamido)benzoate22% amazonaws.com
2,4,6-TrimethylanilinePyBOPN-mesityl-2,4,6-trimethylbenzamideModerate uantwerpen.be

Aromatic Ring Reactivity and Functionalization

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents—three activating methyl groups (ortho-, para-directing) and one deactivating carboxylic acid group (meta-directing)—determine the position of substitution. A notable example is the nitration of the acid. In a reaction with a mixture of nitric acid and sulfuric acid, this compound is converted to 3-nitro-2,4,6-trimethylbenzoic acid. patsnap.com The incoming nitro group is directed to the C3 position, which is meta to the carboxyl group and ortho to the C2 and C4 methyl groups. This outcome is consistent with the established principles of electrophilic substitution on polysubstituted benzene rings. vulcanchem.com

C-H Functionalization Strategies (e.g., Meta-C-H Olefination, Acetoxylation)

In the field of modern synthetic chemistry, this compound (MesCO₂H) has found a significant role not as a substrate, but as a crucial additive or ligand in transition-metal-catalyzed C-H functionalization reactions. sci-hub.seehu.es Its steric bulk is essential for achieving high yields and specific regioselectivity in these transformations. sci-hub.se

It is frequently employed in ruthenium-catalyzed meta-selective C-H functionalization of arenes that contain a directing group. sci-hub.sersc.org For instance, it has been used as a co-catalyst in the meta-selective C-H alkylation and sulfonylation of 2-phenylpyridines. rsc.org Similarly, it is a key additive in Ru-catalyzed direct arylation reactions. ehu.esrsc.org

Furthermore, this compound is part of catalytic systems for olefination reactions. A system comprising palladium, a molybdovanadophosphoric acid (HPMoV), and this compound has been used for the aerobic oxidative C-H olefination of aminobenzenes, producing para-alkenyl-substituted aminobenzenes with high regioselectivity. researchgate.netuva.nl The use of a sterically hindered carboxylic acid ligand, such as this compound, is also reported to be key in certain palladium-catalyzed carbonylation reactions. nih.gov These applications demonstrate the utility of the acid in facilitating advanced C-H bond activations on other molecules, rather than undergoing functionalization on its own aromatic ring.

Synthesis of Advanced Chemical Intermediates from this compound

This compound is a valuable starting material and intermediate for the synthesis of a variety of specialized chemicals. guidechem.comsancaiindustry.com

Precursors for Dyes and Agrochemicals

The compound serves as a precursor in the manufacture of dyes and agrochemicals. sancaiindustry.comchemicalbook.comchemimpex.comgoogle.comgoogle.com Its structure can be chemically transformed into more complex molecules that are used as pigments or possess biological activity suitable for pesticides and other agricultural products. chemimpex.com The conversion often proceeds through its more reactive acid chloride derivative, 2,4,6-trimethylbenzoyl chloride, which facilitates further synthetic modifications. fscichem.comfscichem.com

Synthesis of Photoinitiator Precursors

A primary application of this compound is in the synthesis of photoinitiators, which are essential for UV curing processes in coatings, inks, and adhesives. chemicalbook.comgoogle.comgoogle.com The acid is typically first converted to its highly reactive acid chloride, 2,4,6-trimethylbenzoyl chloride. fscichem.comlibretexts.org This intermediate is then reacted with organophosphorus compounds to produce acylphosphine oxide photoinitiators. google.com

Prominent examples of photoinitiators derived from this acid include:

(2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO) : Formed from the reaction of 2,4,6-trimethylbenzoyl chloride and a diphenylphosphine (B32561) derivative. afinitica.com

Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) : A highly efficient photoinitiator synthesized from 2,4,6-trimethylbenzoyl chloride and phenylphosphine (B1580520) derivatives. researchgate.netdcu.ie

These acylphosphine oxide compounds undergo efficient cleavage upon exposure to UV light to generate reactive radicals, which initiate polymerization. afinitica.com Functionalized derivatives, such as those designed for better solubility in specific formulations, are also synthesized starting from this compound, which may first undergo other modifications like chloromethylation before being converted to the final photoinitiator. beilstein-journals.org

Table 2: Key Photoinitiator Precursors and Derivatives from this compound

Starting MaterialKey IntermediateFinal Product TypeExample Product NameReference
This compound2,4,6-Trimethylbenzoyl chlorideAcylphosphine Oxide(2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO) afinitica.com
This compound2,4,6-Trimethylbenzoyl chlorideBis(acyl)phosphine OxideBis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) researchgate.netdcu.ie
This compound3-(Chloromethyl)-2,4,6-trimethylbenzoic acidFunctionalized Bis(acyl)phosphine Oxidebis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide beilstein-journals.org

Hardener Synthesis for Polyepoxides

This compound and its derivatives, particularly its anhydride (B1165640), have been identified as effective components in the synthesis of hardeners for polyepoxides, commonly known as epoxy resins. The curing of epoxy resins with anhydrides is a well-established method for producing thermosetting polymers with desirable mechanical, thermal, and chemical properties. lookchem.com

The primary derivative of interest in this application is 2,4,6-trimethylbenzoic anhydride . This compound acts as a curing agent by reacting with the epoxy groups of the resin to form a highly crosslinked, three-dimensional network. lookchem.com The curing mechanism of anhydride-cured epoxy resins is a multi-step process. Initially, a hydroxyl group present on the epoxy resin backbone reacts with the anhydride to open the ring, forming a carboxylic acid. This newly formed carboxylic acid then reacts with an epoxy group, generating an α-hydroxy ester and another hydroxyl group, which can then continue the reaction cycle. tri-iso.commdpi.comcas.cz The reaction can be initiated by residual hydroxyl groups in the epoxy resin or by the addition of a catalyst. tri-iso.com

To accelerate the curing process, which can be slow at ambient temperatures, various catalysts are employed. Tertiary amines, such as benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), are commonly used accelerators. tri-iso.comyoutube.com These catalysts function by opening the anhydride ring, which facilitates the subsequent reaction with the epoxy groups. youtube.com The choice and concentration of the accelerator can significantly influence the curing kinetics and the final properties of the cured resin. tri-iso.com

The use of 2,4,6-trimethylbenzoic anhydride as a hardener can enhance the durability, chemical resistance, and mechanical properties of the resulting epoxy polymer, making it suitable for applications in coatings and other high-performance materials. lookchem.com While specific data on the mechanical properties of epoxies cured with 2,4,6-trimethylbenzoic anhydride is not extensively detailed in the reviewed literature, the general principles of anhydride curing suggest that the rigid aromatic structure of the hardener would contribute to a high glass transition temperature (Tg) and good thermal stability of the cured product. researchgate.net Patents have also noted the use of this compound itself in the synthesis of polyepoxide hardeners, indicating its role as a precursor in creating these crucial components for epoxy systems. google.com

Table 1: Components in Polyepoxide Hardener Synthesis

Compound Name Role in Synthesis
This compound Precursor for hardener synthesis google.com
2,4,6-Trimethylbenzoic anhydride Curing agent for epoxy resins lookchem.com
2,4,6-tris(dimethylaminomethyl)phenol Accelerator tri-iso.comyoutube.com

Derivatives for Biological Investigations

The sterically hindered nature of this compound provides a unique scaffold for the synthesis of various derivatives that have been investigated for their biological activities. These studies span antimicrobial, anticancer, and anti-inflammatory research.

One area of investigation is the synthesis of esters and other derivatives with potential antimicrobial properties. For instance, esters of benzoic acid have been generally studied for their antimicrobial effects. tri-iso.com A specific derivative, 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid , isolated from the endophytic fungus Phoma sp., has demonstrated significant antifungal and antibacterial activity. researchgate.net

In the realm of anticancer research, derivatives of this compound have shown promise. For example, 6-azacyclonol-2,4,6-trimethylpyridin-3-ol derivatives have been synthesized and evaluated for their anticancer activity. nih.gov Specifically, a cyclohexyl derivative demonstrated activity against androgen-refractory prostate cancer by mediating its effects through the M3 muscarinic acetylcholine (B1216132) receptor. nih.gov Furthermore, studies on 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones , which can be synthesized from precursors related to this compound, have shown cytotoxic activity against cancer cell lines such as HL-60 and MCF-7. nih.gov These compounds were found to induce apoptosis and DNA damage in cancer cells. nih.gov

The anti-inflammatory potential of this compound derivatives has also been explored. Oxime esters, which can be synthesized using N-hydroxyphthalimide (NHPI) esters of this compound, are a class of compounds known to possess anti-inflammatory properties. nih.gov The synthesis of these oxime esters can be achieved through visible-light-mediated multicomponent reactions, with the NHPI ester of this compound yielding the target product in high efficiency. nih.gov

The synthesis of various heterocyclic compounds and other complex molecules for biological screening often utilizes this compound or its activated forms. For example, it has been used in the rhodium-catalyzed synthesis of indole-2-carboxylic acid esters , which are prevalent motifs in biologically active compounds. vulcanchem.com

Table 2: Biologically Investigated Derivatives of this compound

Derivative Class/Compound Biological Activity Investigated Research Findings
3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid Antimicrobial Showed significant antifungal and antibacterial activity. researchgate.net
6-azacyclonol-2,4,6-trimethylpyridin-3-ol derivatives Anticancer A cyclohexyl derivative showed activity against androgen-refractory prostate cancer. nih.gov
2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones Anticancer Demonstrated cytotoxicity against HL-60 and MCF-7 cell lines, inducing apoptosis. nih.gov
Oxime esters Anti-inflammatory Synthesized from NHPI esters of this compound; this class of compounds is known for anti-inflammatory properties. nih.gov

Supramolecular Assembly Building Blocks

This compound is a valuable building block in the field of supramolecular chemistry due to its rigid structure and the presence of a carboxylic acid group capable of forming robust hydrogen bonds. Its derivatives and the acid itself have been utilized in the construction of co-crystals and metal-organic frameworks (MOFs).

A notable example of its use in co-crystal engineering is its combination with 3,5-dimethylpyrazole (B48361) . In this system, two molecules of this compound and two molecules of 3,5-dimethylpyrazole form a tetrameric unit through a network of N-H···O and O-H···N hydrogen bonds. umich.edu The formation of these co-crystals is driven by the specific hydrogen bond donor-acceptor patterns of the constituent molecules. umich.edu

The anhydride of this compound, 2,4,6-trimethylbenzoic anhydride , has also been studied for its supramolecular structure. In its crystalline form, the molecules are linked by weak C-H···O hydrogen bonds and C-H···π interactions, forming wavy chains. nih.govresearchgate.net The dihedral angle between the two aromatic rings of the anhydride is approximately 54.97°. nih.gov

Furthermore, this compound serves as a ligand in the synthesis of metal-organic frameworks. When reacted with transition metal ions in the presence of ancillary N,N-donor ligands, it can form one-dimensional helical polymers. researchgate.net For instance, with 1,10-phenanthroline (B135089) as an ancillary ligand, it forms 1D helical polymers with various metal ions like Mn, Co, Cu, and Zn. researchgate.net In another example, a one-dimensional polymeric structure is formed with zinc, where dinuclear zinc units are bridged by three µ-2,4,6-trimethylbenzoate anions. pku.edu.cn These examples demonstrate the versatility of this compound in creating diverse supramolecular architectures through coordination chemistry.

The ability of this compound to participate in aryl–perfluoroaryl π–π stacking interactions further enhances its utility as a supramolecular building block. acs.org These interactions can direct the formation of specific hydrogen-bonding patterns in the solid state. acs.org

Table 3: Supramolecular Assemblies Incorporating this compound

Assembly Type Interacting Molecules/Ions Key Interactions Resulting Structure
Co-crystal 3,5-dimethylpyrazole N-H···O and O-H···N hydrogen bonds Tetrameric unit umich.edu
Crystal Packing 2,4,6-trimethylbenzoic anhydride C-H···O hydrogen bonds, C-H···π interactions Wavy chains nih.govresearchgate.net
Metal-Organic Framework Zinc ions Coordination bonds, bridging carboxylates One-dimensional polymer pku.edu.cn

Table 4: List of Chemical Compounds

Compound Name
This compound
2,4,6-Trimethylbenzoic anhydride
2,4,6-tris(dimethylaminomethyl)phenol
3,5-dimethylpyrazole
3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid
6-azacyclonol-2,4,6-trimethylpyridin-3-ol
Benzyldimethylamine
Indole-2-carboxylic acid ester
N-hydroxyphthalimide
Oxime ester

Spectroscopic and Structural Characterization of 2,4,6 Trimethylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 2,4,6-trimethylbenzoic acid and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are commonly employed to probe the chemical environment of the respective nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, due to the symmetry of the molecule, typically appear as a singlet. The methyl group protons also give rise to characteristic signals.

In a study using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the ¹H NMR spectrum of this compound showed a singlet at 12.93 ppm for the carboxylic acid proton (1H), a singlet at 6.88 ppm for the two aromatic protons, and a singlet at 2.24 ppm for the nine protons of the three methyl groups. scispace.com When deuterated chloroform (B151607) (CDCl₃) is used as the solvent, the aromatic protons show a signal around δ 6.88 ppm, and the methyl groups exhibit signals around δ 2.3-2.4 ppm. rsc.org

The chemical shifts can vary slightly depending on the solvent and the specific derivative being analyzed. For instance, in derivatives where the carboxylic acid is converted to an anhydride (B1165640), the chemical shifts of the aromatic and methyl protons are slightly altered. rsc.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

CompoundSolventAromatic ProtonsMethyl Protons (ortho/para)Carboxylic Acid ProtonReference
This compoundDMSO-d66.88 (s, 2H)2.24 (s, 9H)12.93 (s, 1H) scispace.com
(Ethyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃6.88 (s, 2H)2.39 (s, 6H), 2.30 (s, 3H)- rsc.org
(Benzyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃6.86 (s, 2H), 7.31-7.41 (m, 5H)2.37 (s, 6H), 2.27 (s, 3H)- rsc.org
(Cyclopropylmethyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃6.88 (s, 2H)2.40 (s, 6H), 2.29 (s, 3H)- rsc.org

s = singlet, m = multiplet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carboxylic carbon, the aromatic carbons, and the methyl carbons. The carboxylic carbon typically appears at a downfield chemical shift of around 170 ppm. The aromatic carbons show signals in the range of approximately 125–140 ppm, while the methyl carbons are found at upfield shifts of about 20–25 ppm.

For (ethyl carbonic) 2,4,6-trimethylbenzoic anhydride in CDCl₃, the carboxylic carbon resonates at 164.0 ppm, while the aromatic carbons appear at 149.3, 140.9, 136.6, 128.8, and 127.6 ppm. rsc.org The methyl carbons are observed at 21.1 and 20.0 ppm. rsc.org Solid-state ¹³C CPMAS NMR has also been used to study co-crystals of this compound, revealing shifts for the carboxylic carbon and the various aromatic and methyl carbons. arkat-usa.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

CompoundSolventCarboxylic Carbon (C=O)Aromatic CarbonsMethyl CarbonsReference
This compound (in co-crystal)Solid176.1/174.8140.0/139.4/139.0, 135.6/135.1, 129.1, 128.321.5/20.0/19.4/18.8 arkat-usa.org
(Ethyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃164.0149.3, 140.9, 136.6, 128.8, 127.621.1, 20.0 rsc.org
(Benzyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃163.7149.3, 141.0, 136.7, 134.0, 128.8, 128.6, 128.4, 128.2, 127.421.1, 20.1 rsc.org
(Cyclopropylmethyl carbonic) 2,4,6-trimethylbenzoic anhydrideCDCl₃164.0149.5, 141.0, 136.7, 128.8, 127.721.2, 20.1 rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

¹⁹F NMR is a specialized technique used for the characterization of organofluorine compounds. While there is extensive literature on the ¹⁹F NMR of various fluorinated aromatic compounds, specific data for fluorinated derivatives of this compound is less common in readily available literature. However, general principles of ¹⁹F NMR can be applied. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. For fluorinated benzoic acids, the position of the fluorine substituent on the aromatic ring will significantly influence its chemical shift. For instance, in a study of fluorophenols, the ¹⁹F NMR chemical shifts were used to identify various metabolites, demonstrating the technique's utility in distinguishing between different fluorinated species. nih.gov The chemical shifts are typically referenced to an internal standard such as CFCl₃. ucsb.educolorado.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy and Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the aromatic carboxylic acid appears as a strong band around 1680–1720 cm⁻¹. scispace.com The C-O stretching of the carboxylic acid is found near 1292 cm⁻¹. scispace.com Additionally, C-H stretching vibrations of the methyl groups are observed in the range of 2850–2960 cm⁻¹.

In a study of a yttrium(III) complex with this compound, the FT-IR spectrum showed the antisymmetrical and symmetrical stretching vibrations of the carboxylate group at 1626, 1528 cm⁻¹ and 1443 cm⁻¹, which were shifted from the free ligand's C=O stretch at 1686 cm⁻¹. ccspublishing.org.cn

Table 3: Characteristic FT-IR Frequencies (cm⁻¹) for this compound

Vibrational ModeFrequency Range (cm⁻¹)Reference
O-H stretch (Carboxylic acid)2500–3350 scispace.com
C-H stretch (Methyl)2850–2960
C=O stretch (Aromatic carboxylic acid)1679–1720 scispace.com
C-O stretch (Carboxylic acid)1282–1292 scispace.com
C-H bend (1,2,3,5-tetrasubstituted benzene)~858 scispace.com

Fourier Transform Raman (FT-Raman) Spectroscopy and Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. A theoretical study on 2,4,5-trimethylbenzoic acid, a related isomer, utilized FT-Raman spectroscopy to analyze its vibrational modes. researchgate.net For 2,4,6-trimethylbenzene sulphonyl chloride, a derivative of a related compound, FT-Raman spectroscopy was also employed for characterization. researchgate.net While specific FT-Raman data for this compound is not extensively detailed in the provided search results, the technique is valuable for observing vibrations that may be weak or inactive in the IR spectrum, such as certain skeletal vibrations of the benzene (B151609) ring. For instance, in complexes of 2,4-dimethylbenzoic acid, the strong Raman band for the C=O stretch at 1612 cm⁻¹ in the free acid disappears upon complexation, and new bands for the asymmetric and symmetric stretching of the COO⁻ group appear. frontiersin.orgnih.gov

Hydrogen Bonding Characterization via Infrared Spectroscopy

Infrared (FTIR) spectroscopy is a powerful tool for investigating the hydrogen bonding interactions in this compound. In the solid state, carboxylic acids typically form dimeric structures through strong hydrogen bonds between the carboxyl groups of two molecules. This intermolecular interaction significantly influences the vibrational frequencies of the functional groups involved, particularly the O-H and C=O stretching modes.

For this compound, the presence of two methyl groups in the ortho positions relative to the carboxylic acid group introduces significant steric hindrance. This steric bulk forces the carboxyl group to twist out of the plane of the benzene ring, which in turn affects the geometry and strength of the hydrogen bonds in the resulting dimer.

The infrared spectrum of crystalline this compound, which exists as a cyclic dimer, displays a very broad absorption band in the region of 3000-2500 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding present in the dimer, corresponding to the O-H stretching vibration. The carbonyl (C=O) stretching vibration also provides key evidence for dimerization. In the spectrum of the this compound dimer, the C=O stretching frequency is observed at approximately 1683 cm⁻¹. This is a lower frequency compared to what would be expected for a monomeric carboxylic acid, indicating a weakening of the C=O bond due to the involvement of the oxygen atom in hydrogen bonding.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound Dimer

Vibrational ModeFrequency (cm⁻¹)Description
O-H Stretch~2870 (center of broad band)Stretching vibration of the hydrogen-bonded hydroxyl group. The broad nature indicates strong hydrogen bonding.
C=O Stretch1683Stretching vibration of the carbonyl group involved in the hydrogen-bonded dimer.
C-O Stretch1292Stretching vibration of the carbon-oxygen single bond of the carboxylic acid.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group. chemicalbook.comscience-softcon.de

A key structural feature of this compound is the steric hindrance caused by the ortho-methyl groups, which forces the carboxyl group to be non-coplanar with the benzene ring. This lack of planarity reduces the conjugation between the aromatic π-system and the carboxyl group. Consequently, the UV absorption spectrum of this compound shows a shift to shorter wavelengths (a hypsochromic or blue shift) and a decrease in intensity (a hypochromic effect) compared to benzoic acid, where the carboxyl group is more coplanar with the ring. researchgate.net

In a non-polar solvent, this compound typically exhibits a primary absorption band around 260-270 nm. The NIST WebBook provides a UV/Visible spectrum of this compound showing an absorption maximum. upi.edu

Characterization of Acyllium Ion Formation in Strong Acids

In the presence of a strong acid, such as 100% sulfuric acid, this compound can be protonated, leading to the formation of a 2,4,6-trimethylbenzoylium ion, which is a type of acyllium ion. mdpi.com This process involves the protonation of the carboxylic acid group and subsequent loss of a water molecule.

The formation of the acyllium ion can be effectively monitored using UV-Vis spectroscopy, as the electronic structure of the acyllium ion is significantly different from the parent carboxylic acid, resulting in a distinct absorption spectrum. Studies have shown that the ultraviolet absorption spectrum of this compound in 100% sulfuric acid exhibits a new, intense absorption band at approximately 328 nm. researchgate.net This band is attributed to the intramolecular charge transfer characteristic of the acyllium ion (MesCO⁺). At lower concentrations of sulfuric acid (e.g., 85%), characteristic absorption bands are observed at about 208.5 nm and 282.5 nm. researchgate.net

Table 2: UV-Vis Absorption Maxima of this compound in Sulfuric Acid

Sulfuric Acid ConcentrationAbsorption Maxima (λ_max)Species
85%208.5 nm, 282.5 nmThis compound
100%328 nm2,4,6-Trimethylbenzoylium ion

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. For this compound, ESI-MS is typically performed in the negative ion mode, where it is detected as the deprotonated molecule, [M-H]⁻. The exact mass of this compound (C₁₀H₁₂O₂) is 164.0837. mst.edu In ESI-MS, the observed mass-to-charge ratio (m/z) for the deprotonated ion would be approximately 163.0765. massbank.eu

ESI-MS can also be used in comparative studies to determine the relative gas-phase acidity (proton affinity) of compounds. In such experiments, this compound has been used as a reference compound in the analysis of bile acids. psu.eduresearchgate.net

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. In these experiments, the precursor ion, such as the [M-H]⁻ of this compound, is isolated and then fragmented by collision with an inert gas.

The fragmentation of the deprotonated this compound [M-H]⁻ (m/z 163.0765) in negative ion mode ESI-MS/MS typically involves the loss of carbon dioxide (CO₂, 44 Da). massbank.eu This results in the formation of a prominent fragment ion at m/z 119.0866, which corresponds to the 2,4,6-trimethylphenyl anion ([C₉H₁₁]⁻). massbank.eu

Table 3: ESI-MS/MS Fragmentation of [this compound - H]⁻

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of Fragment
163.0765119.0866CO₂[C₉H₁₁]⁻

Computational Chemistry and Theoretical Studies of 2,4,6 Trimethylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of 2,4,6-trimethylbenzoic acid. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy.

Geometry Optimization and Molecular Conformation

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. These geometry optimizations reveal key structural parameters.

The conformation of the carboxylic acid group relative to the benzene (B151609) ring is a significant feature. Due to steric hindrance from the two ortho-methyl groups, the carboxylic acid group is forced to rotate out of the plane of the aromatic ring. DFT studies on the related 2,6-dimethoxybenzoic acid show that the minimum energy conformation is when the acid functionality is orthogonal to the plane of the aromatic ring. diva-portal.org This out-of-plane rotation has important implications for the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Monomer) (Note: Specific bond lengths and angles can vary depending on the DFT functional and basis set used. The following is a representative table based on typical DFT calculation outcomes.)

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (aromatic)~1.40 Å
C-C (methyl)~1.51 Å
C-C (carboxyl)~1.50 Å
C=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
Bond AngleC-C-C (aromatic)~120°
C-C(aromatic)-C(carboxyl)~120°
O=C-O~123°
Dihedral AngleC(ring)-C(ring)-C(carboxyl)-OSignificantly non-planar

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms within the this compound molecule. These calculations are often performed in conjunction with experimental studies to provide a comprehensive understanding of the molecule's vibrational properties. For instance, a theoretical study on the related 2,4,5-trimethylbenzoic acid utilized DFT calculations with the B3LYP method and 6-311++G(d,p) basis set to analyze its vibrational spectra. nih.gov

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, which are the high-energy structures that connect reactants to products. By determining the energy barriers associated with these transition states, the feasibility and kinetics of a reaction can be predicted.

For example, DFT studies have been employed to understand the mechanism of acid-catalyzed esterification of sterically hindered acids like this compound. rsc.org These calculations have shown that the protonation of the hydroxyl-oxygen or alkyl-oxygen of the ester leads to the formation of a highly reactive acylium ion. rsc.orgresearchgate.net The activation energy for this protonation is the rate-controlling step of the reaction. researchgate.net Furthermore, DFT calculations revealed that for this compound, the two unsubstituted carbons in the benzene ring can be easily protonated. rsc.org This insight helps to explain the success of Newman's method for esterifying sterically hindered benzoic acids in strong acids. rsc.org

In the context of transition-metal-catalyzed reactions, this compound is often used as a bulky ligand. DFT calculations have helped to elucidate the role of such ligands in facilitating C-H activation and other transformations. nih.gov For instance, in a palladium-catalyzed carbonylation reaction, the sterically hindered carboxylate was thought to be involved in forming a biased palladium anhydride (B1165640) intermediate. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Studies on related aromatic carboxylic acids have shown that the HOMO is typically a π-orbital localized on the benzene ring, while the LUMO is a π*-orbital with significant contributions from the carbonyl group of the carboxylic acid. The specific energies and localizations of these orbitals in this compound can be precisely calculated using DFT.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and depend on the computational method and solvent model used.)

OrbitalTypical Energy (eV)Description
HOMO-6.5 to -7.5π-orbital on the trimethylphenyl ring
LUMO-1.0 to -2.0π*-orbital primarily on the carboxylic acid group
HOMO-LUMO Gap4.5 to 6.5Indicates high kinetic stability

Thermochemical Properties and Reaction Energetics

DFT calculations can provide accurate estimates of various thermochemical properties of this compound, such as its enthalpy of formation and Gibbs free energy of formation. chemeo.comnist.govnist.gov These values are essential for understanding the thermodynamics of reactions involving this compound.

Furthermore, DFT is used to calculate the energetics of entire reaction pathways, including the relative energies of reactants, intermediates, transition states, and products. For example, in the carboxylation of mesitylene (B46885) to form this compound using carbon dioxide and aluminum chloride, DFT calculations were used to compare two possible mechanistic pathways. researchgate.net The calculations showed that the pathway involving the formation of a CO₂-AlCl₃ complex is more energetically favorable than the one proceeding through an organoaluminum intermediate. researchgate.net

Molecular Dynamics Simulations

While DFT is excellent for studying static molecular properties and reaction pathways for a single molecule or small molecular clusters, molecular dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations could be particularly useful for investigating the interactions of this compound in condensed phases, such as in solution or within a crystal lattice. For instance, MD simulations could model the dynamic flexibility of frameworks containing this acid.

To date, specific and detailed molecular dynamics simulation studies focusing solely on this compound are not extensively reported in the readily available literature. However, the principles of MD could be applied to understand its solvation properties, its aggregation behavior (such as dimer formation), and its role as a ligand in larger biomolecular or materials science systems.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. In the context of this compound, QSPR studies are instrumental in predicting its behavior in various chemical and biological systems based on calculated molecular descriptors.

Research in this area often involves developing models for a series of substituted benzoic acids, with this compound included as a specific data point. These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Predicting Acidity (pKa)

One of the most common applications of QSPR for benzoic acids is the prediction of their acidity constant (pKa). The pKa is a critical parameter that influences a molecule's solubility, lipophilicity, and permeability across biological membranes. chemrxiv.org

A study by Ugur et al. developed a QSPR model for a series of carboxylic acids, including this compound. chemrxiv.orgchemrxiv.org This model utilized quantum-mechanically calculated atomic charges on the carboxylate oxygen atoms to predict the pKa. The underlying principle is that the distribution of electron density within the molecule, as reflected by the atomic charges, is directly related to its acidity. chemrxiv.org

Table 1: Experimental and Predicted pKa of this compound
CompoundExperimental pKaPredicted pKaDifference
This compound3.743.550.19

Data sourced from ChemRxiv. chemrxiv.orgchemrxiv.org

The development of such models often involves linear regression analysis between the calculated descriptors and the experimental pKa values for a training set of molecules. chemrxiv.org The predictive power of the model is then validated using an external test set.

Modeling Protein Binding

QSPR models have also been employed to predict the binding affinity of substituted benzoic acids to proteins, such as serum albumin. nih.gov This is particularly relevant in pharmacology, as protein binding affects the distribution and availability of a drug in the body. nih.gov

A study on the binding of 24 substituted benzoic acid anions to bovine serum albumin developed two- and three-parameter QSAR models. nih.gov These models demonstrated that the electron-density distribution in the aromatic ring is a crucial factor influencing the binding affinity. nih.gov While specific data for this compound was not singled out in the primary findings of this particular study, the general principles of the developed QSAR models are applicable. The models use theoretical molecular descriptors to describe the binding constants. nih.gov

Antimicrobial Activity

While not directly studying this compound itself, QSAR analyses of its derivatives, such as substituted benzoic acid hydrazides, provide insights into the structural features that govern antimicrobial activity. semanticscholar.org In one such study, electronic parameters like the dipole moment (µ) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be important in describing the antibacterial and antifungal activity of these compounds. semanticscholar.org This suggests that similar electronic and steric descriptors for this compound could be relevant in predicting its potential biological activities.

Applications in Materials Science and Catalysis Involving 2,4,6 Trimethylbenzoic Acid

Role as a Key Precursor in Organic Synthesis

2,4,6-Trimethylbenzoic acid serves as a fundamental building block in the synthesis of more complex molecules. guidechem.companoxi.com Its carboxylic acid group can undergo various transformations, making it a valuable starting material for producing a range of organic compounds. For instance, it is a precursor for the synthesis of 2,4,6-trimethylbenzoyl chloride, a reactive acylating agent. Furthermore, it has been used in the synthesis of 2-iodo-1,3,5-trimethylbenzene through an efficient decarboxylation reaction. The compound's utility extends to the preparation of its anhydride (B1165640), 2,4,6-trimethylbenzoic anhydride, which is employed in specific organic reactions. nih.gov

Synthesis of Photoinitiators for Polymerization

A significant application of this compound is in the production of photoinitiators, which are crucial components in light-curable polymer systems. guidechem.com These systems are widely used in coatings, adhesives, and dental materials.

Acylphosphine Oxide Photoinitiators

This compound is a key starting material for the synthesis of acylphosphine oxide photoinitiators. guidechem.com These photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), are known for their high reactivity and efficiency in initiating polymerization upon exposure to UV light. dcu.ie The synthesis of these compounds often involves the conversion of this compound to its corresponding acid chloride, which is then reacted with a suitable phosphine (B1218219) derivative. beilstein-journals.orgdoaj.orgbeilstein-journals.orgresearchgate.net

For example, a tailor-made photoinitiator for dental adhesives, bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), was synthesized starting from a derivative of this compound. beilstein-journals.orgdoaj.orgbeilstein-journals.orgresearchgate.net This specialized photoinitiator was designed to have improved solubility in the aqueous formulations used in dental applications. beilstein-journals.orgdoaj.org The synthesis involved the chloromethylation of this compound as an initial step. beilstein-journals.org

Development of Polyepoxide Hardeners and Crosslinking Agents

This compound and its derivatives are utilized in the formulation of hardeners and crosslinking agents for polyepoxide resins. google.comgoogle.comgoogle.com Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. Hardeners are essential for curing these resins, transforming them from a liquid state to a solid, crosslinked network. The incorporation of structures derived from this compound can influence the final properties of the cured epoxy material.

Integration into Polymer Systems (e.g., Resins, Coatings, Adhesives)

The derivatives of this compound are integrated into various polymer systems, including resins, coatings, and adhesives, to enhance their properties. solubilityofthings.com For instance, it is used in the manufacture of alkyd resins and unsaturated polyester (B1180765) resins. yacooscience.com

Innovative Formulations in Material Science

In the field of material science, this compound is a component in innovative formulations. For example, degradation products of the photoinitiator diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, which include this compound, have been identified in polyester coatings intended for food contact. mdpi.comaesan.gob.es This highlights the importance of understanding the chemistry of this compound within polymer matrices. Furthermore, its derivatives have been explored in the development of specialized adhesives, such as those used in dental applications, where specific solubility and reactivity are required. researchgate.net

Catalyst Ligand Development and Application

This compound has found utility as an additive and a component in the development of catalyst ligands for various chemical transformations. guidechem.com Its sterically bulky nature can influence the selectivity and efficiency of catalytic reactions.

In palladium-catalyzed reactions, such as the para-selective C-H olefination of aniline (B41778) derivatives, this compound has been used as an additive. acs.org Similarly, in nickel-catalyzed C(sp3)-H bond functionalization reactions, it has been employed as a sterically bulky additive to promote the desired reactivity. rsc.org The use of such additives can be crucial for achieving high yields and selectivities in these advanced synthetic methods.

Coordination Chemistry of this compound Derivatives

The steric bulk and electronic properties of the 2,4,6-trimethylbenzoate (B1236764) (TMBA) ligand, derived from this compound, play a significant role in the coordination chemistry of its metal complexes. The presence of three methyl groups on the benzene (B151609) ring influences the coordination modes of the carboxylate group, the resulting molecular structures, and the reactivity of the complexes. Research has demonstrated the formation of a diverse range of coordination compounds with various metal ions, including lanthanides and transition metals, leading to structures from simple mononuclear units to complex polymeric and supramolecular assemblies.

A notable area of investigation involves the synthesis and characterization of lanthanide complexes with this compound, often in conjunction with nitrogen-containing co-ligands. For instance, a series of six ternary lanthanide complexes with the general formula [Ln(TMBA)₃(5,5'-DM-2,2'-bipy)]₂ (where Ln = Pr, Nd, Sm, Eu, Gd, Dy; 5,5'-DM-2,2'-bipy = 5,5'-dimethyl-2,2'-bipyridine) have been synthesized and characterized. pku.edu.cnpku.edu.cn X-ray diffraction studies revealed that these complexes are binuclear. pku.edu.cnpku.edu.cn For the isostructural complexes where Ln = Pr, Nd, Sm, Eu, and Gd, each lanthanide ion is nine-coordinate, displaying a distorted monocapped square antiprismatic geometry. pku.edu.cnpku.edu.cn The TMBA ligands in these complexes exhibit three distinct coordination modes: chelating bidentate, bridging bidentate, and bridging tridentate. pku.edu.cnpku.edu.cn In the case of the dysprosium complex, the central ion has a coordination number of eight and a distorted square antiprismatic geometry, with the TMBA ligands adopting bidentate and bridging bidentate coordination. pku.edu.cnpku.edu.cn These binuclear units can further self-assemble into one-dimensional supramolecular chains through π–π stacking interactions. pku.edu.cn

Similarly, mononuclear lanthanide complexes with the formula [Ln(TMBA)₃(terpy)(H₂O)]·C₂H₅OH·H₂O (where Ln = Gd, Er) and [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH (where terpy = 2,2′:6′,2′-terpyridine) have been synthesized. researchgate.net In these nine-coordinate mononuclear complexes, the central lanthanide ion is also in a distorted monocapped square antiprismatic environment. researchgate.net The coordination sphere is completed by the oxygen atoms of the TMBA and water ligands, and the nitrogen atoms of the terpyridine co-ligand. The steric hindrance provided by the TMBA ligands helps to stabilize these structures.

Transition metal complexes of this compound also exhibit a rich structural diversity. A one-dimensional polymeric cobalt(II) complex, {[Co(TMBA)₂(H₂O)₃]·2H₂O}n, has been synthesized and structurally characterized. nih.govbsu.az In this complex, the cobalt(II) ion is situated on a center of inversion and adopts a slightly distorted octahedral coordination geometry. nih.govbsu.az The TMBA anion acts as a monodentate ligand, with the carboxylate group being significantly twisted from the plane of the benzene ring. nih.govbsu.az The polymeric chain is formed by bridging water molecules. nih.govbsu.az A similar nickel(II) complex has also been reported. nih.gov

Binuclear copper(II) complexes with 2,4,6-trimethylbenzoate ligands are another well-studied area. In a representative example, [Cu₂(TMBA)₄(nicotinamide)₂], the two copper(II) centers are bridged by four TMBA anions. researchgate.net Each copper ion is in a distorted square-pyramidal coordination environment, with the basal plane formed by four oxygen atoms from the bridging carboxylate groups and the apical position occupied by a nitrogen atom from a nicotinamide (B372718) ligand. researchgate.net The Cu-Cu distance in this complex is approximately 2.5990 Å. researchgate.net

The coordination of this compound is not limited to d-block and f-block metals. A one-dimensional polymeric zinc(II) complex, [Zn₂(TMBA)₄]n, has been synthesized. The structure consists of dinuclear zinc units linked by bridging TMBA ligands to form the polymer chain.

The structural parameters of these coordination complexes, such as bond lengths and angles, are crucial for understanding their properties and potential applications. Below are tables summarizing key crystallographic data for some representative 2,4,6-trimethylbenzoate complexes.

Structural Data for Lanthanide-TMBA Complexes

ComplexMetal IonCoordination NumberGeometrySelected Bond Lengths (Å)Reference
[Eu(TMBA)₃(5,5'-DM-2,2'-bipy)]₂Eu³⁺9Distorted monocapped square antiprismatic- pku.edu.cn
[Dy(TMBA)₃(5,5'-DM-2,2'-bipy)]₂Dy³⁺8Distorted square antiprismatic- pku.edu.cnpku.edu.cn
[Gd(TMBA)₃(terpy)(H₂O)]·C₂H₅OH·H₂OGd³⁺9Mononuclear- researchgate.net
[Er(TMBA)₃(terpy)(H₂O)]·C₂H₅OH·H₂OEr³⁺9Mononuclear- researchgate.net
[Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OHTb³⁺9Mononuclear- researchgate.net

Structural Data for Transition Metal-TMBA Complexes

ComplexMetal IonCoordination NumberGeometrySelected Bond Lengths (Å)Reference
{[Co(TMBA)₂(H₂O)₃]·2H₂O}nCo²⁺6Distorted octahedral- nih.govbsu.az
[Cu₂(TMBA)₄(nicotinamide)₂]Cu²⁺5Distorted square-pyramidalCu-Cu = 2.5990(5) researchgate.net
[Ni(TMBA)₂(isonicotinamide)₂(H₂O)₂]·2H₂ONi²⁺6Slightly distorted octahedralNi-O(carboxylate) = 2.0438(12), Ni-N = 2.1506(15), Ni-O(water) = 2.0438(12) nih.gov

Environmental Chemistry and Degradation Studies of 2,4,6 Trimethylbenzoic Acid

Fate and Transport in Environmental Compartments (e.g., Sediment, Water)

The environmental fate and transport of 2,4,6-trimethylbenzoic acid are influenced by its physical and chemical properties, as well as the characteristics of the environmental compartments it enters. As an ionizable organic compound, its behavior, particularly its sorption and partitioning, is more complex than that of neutral compounds and is significantly affected by the pH of the surrounding medium.

In Water:

This compound can be introduced into aquatic environments through industrial discharges, including those from petrochemical sites and paper production. It is also a known degradation product of other chemical compounds. For instance, studies on the photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide have shown that this compound is a major and persistent degradation product in surface water under aerobic conditions. europa.eu

Research conducted in line with OECD Guideline 309 for aerobic mineralization in surface water provides insight into the formation and persistence of this compound from a parent compound. In these simulation tests, the concentration of this compound, measured as a percentage of the applied radioactivity (% AR) of the parent compound, increased significantly over a 62-day period. This indicates that while the parent compound degrades, this compound is formed and persists in the water column for an extended period. europa.eu

The following table details the formation of this compound in surface water from the degradation of a parent compound at two different concentrations over 62 days. europa.eu

Formation of this compound in Surface Water

Time (Days) Mean Concentration (% AR) at Low Rate Mean Concentration (% AR) at High Rate
0 1.7 2.7
2 19.3 21.6
7 45.4 49.9
14 64.1 70.3
30 79.5 82.2

In Sediment:

The fate of this compound in sediment is closely linked to its presence in the overlying water and its sorption characteristics. As an ionizable compound, its partitioning between the water column and sediment is not well-predicted by conventional models based on octanol-water partition coefficients. researchgate.net The sorption of such compounds is influenced by factors like the pH of the system, the organic carbon content of the sediment, and the presence of other ions.

This compound has been identified as a metabolite in aquifers contaminated with petroleum products like JP-4 jet fuel. kaust.edu.sa Its presence in groundwater contaminated with benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (B1142099) (BTEX) is considered strong evidence of the biodegradation of these compounds. enviro.wiki Studies of fuel-contaminated aquifers have shown that trimethylbenzoic acids can be present at concentrations several orders of magnitude higher than their precursor compounds, suggesting that their turnover rate, particularly under anaerobic conditions such as sulfidogenic environments, is slow. kaust.edu.sa

In a column study using sediment from a jet fuel-contaminated aquifer, the concentration of this compound was measured before and after a period of nitrate-based bioremediation. The results showed a significant reduction in the concentration of the acid in the sediment, indicating that it is susceptible to biodegradation under these conditions. oup.com

The table below presents the concentration of this compound in sediment cores from a contaminated aquifer before and after a period of bioremediation. oup.com

Concentration of this compound in Contaminated Sediment

Sample Initial Concentration (mg/kg) Concentration after Bioremediation (mg/kg)

The transport of this compound in the subsurface is governed by advection and dispersion processes in groundwater, as well as by its sorption to aquifer materials. enviro.wiki The complexity of its sorption behavior as an ionizable organic chemical means that its mobility can be highly variable and dependent on the specific geochemical conditions of the subsurface environment. researchgate.net

Advanced Analytical Methodologies and Quality Control for 2,4,6 Trimethylbenzoic Acid

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the separation, identification, and purification of 2,4,6-trimethylbenzoic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development.ekb.eg

The development of robust HPLC methods is essential for the accurate determination of this compound and its related impurities. ekb.eg Method development often involves optimizing various parameters to achieve the desired separation and sensitivity. ekb.eg

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of this compound. ekb.egsielc.com In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase. sielc.comhplc.eumassbank.jp

A typical RP-HPLC method for this compound might employ a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The selection of the stationary phase is also critical; for instance, columns with low silanol (B1196071) activity or those with hydrophilic end-capping can provide alternative selectivity and improved retention for polar compounds. sielc.comhplc.eu

The following table outlines an example of an RP-HPLC method for the separation of this compound:

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
Detection UV
Table 1: Example of an RP-HPLC method for this compound analysis. sielc.com

For applications requiring high sensitivity and specificity, such as impurity identification, HPLC methods compatible with mass spectrometry (MS) are invaluable. When coupling HPLC with MS, it is crucial to use a volatile mobile phase modifier to avoid ion suppression in the MS source. sielc.comhplc.eu Therefore, non-volatile acids like phosphoric acid are replaced with volatile acids such as formic acid. sielc.com

Liquid chromatography-mass spectrometry (LC-MS) has been effectively used to confirm the presence of this compound as a degradation product of other compounds. europa.eu The high resolution and accuracy of modern mass spectrometers, such as the Q Exactive Orbitrap, allow for precise mass determination and structural elucidation of the analyte and its impurities. massbank.jpmassbank.eu

The table below details typical parameters for an LC-MS method used for the analysis of this compound:

ParameterCondition
Instrument Q Exactive Orbitrap (Thermo Scientific)
Ionization Mode Electrospray Ionization (ESI), Negative
Fragmentation Mode HCD
Collision Energy 60 - 75
Resolution 17500
Column Acquity BEH C18, 1.7 µm, 2.1x150mm (Waters)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol (B129727)
Table 2: LC-MS parameters for the analysis of this compound. massbank.jpmassbank.eu

A significant aspect of quality control is the identification and quantification of impurities. ekb.eg HPLC methods developed for purity analysis must be able to separate the main compound from all potential process-related impurities and degradation products. ekb.eg The use of highly efficient columns, such as those with smaller particle sizes (e.g., 1.9 µm), can lead to outstanding peak shape and resolution, which is particularly critical for impurity assays where analytes may be present at low concentrations. thermofisher.comlcms.cz

Once impurities are detected, their isolation for structural characterization is often necessary. The scalability of HPLC methods allows for their adaptation to preparative separation. sielc.com By increasing the column diameter and sample load, it is possible to isolate sufficient quantities of impurities for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or MS.

Gas Chromatography (GC) for Purity Assessment.avantorsciences.comlabscoop.com

Gas chromatography is another powerful technique for assessing the purity of this compound. avantorsciences.comlabscoop.com It is particularly suitable for volatile and thermally stable compounds. For the GC analysis of carboxylic acids, derivatization is often employed to increase their volatility and improve chromatographic performance. A common derivatization technique is silylation. thermofisher.com

Commercial specifications for this compound often include a purity assessment by GC, with a minimum purity of 98.0% being a common requirement. avantorsciences.comlabscoop.com The analysis is typically performed using a capillary column with a suitable stationary phase, and detection is often carried out using a flame ionization detector (FID). nih.gov

The following table summarizes typical GC specifications for this compound:

ParameterSpecification
Purity (GC) min. 98.0 %
Purity (Silylated GC) ≥98.5%
Table 3: GC purity specifications for this compound. avantorsciences.comthermofisher.com

Spectrophotometric Titration for Purity Analysis.avantorsciences.comasianpubs.org

In addition to chromatographic methods, spectrophotometric titration is a classic and reliable method for determining the purity of this compound. avantorsciences.comasianpubs.org This method is based on the acidic nature of the compound's carboxylic acid group.

The analysis involves dissolving a known weight of the sample in a suitable solvent, often an alcohol-water mixture, and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521). The endpoint of the titration can be determined either potentiometrically, by monitoring the pH change, or by using a colorimetric indicator. asianpubs.orgnist.gov Spectrophotometric methods can also be employed to determine the pKa value of the acid by monitoring the change in absorbance at a specific wavelength as a function of pH. asianpubs.org

Purity specifications for this compound often include a minimum assay by neutralization titration, typically 98.0% or higher. avantorsciences.comtcichemicals.com Some suppliers provide a narrower specification range, such as ≥98.5 to ≤101.5% by aqueous acid-base titration. thermofisher.com

ParameterSpecification
Purity (Neutralization titration) min. 98.0 %
Assay (Aqueous acid-base Titration) ≥98.5 to ≤101.5%
Table 4: Titrimetric purity specifications for this compound. avantorsciences.comthermofisher.comtcichemicals.com

Method Validation and Quality Assurance in Research

Method Validation Parameters

The validation of analytical methods for the determination of this compound, whether by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or other techniques, involves the assessment of several key parameters. These parameters are established to ensure the method's performance is well-understood and reliable. While specific validation data for this compound is not extensively published in publicly accessible literature, the validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH).

The following tables provide an illustrative example of method validation data for a closely related compound, which serves as a representative model for the type of data required for this compound.

Table 1: Illustrative HPLC Method Validation Parameters for a Benzoic Acid Derivative

Parameter Acceptance Criteria Illustrative Result
Specificity No interference at the retention time of the analyte Peak purity demonstrates no co-eluting impurities
Linearity (r²) ≥ 0.999 0.9995
Range (µg/mL) Typically spans 50-150% of the expected concentration 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (RSD%)
- Repeatability ≤ 2.0% 0.8%
- Intermediate Precision ≤ 3.0% 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:1 0.5 µg/mL
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:1 1.5 µg/mL

| Robustness | No significant change in results with minor variations in method parameters (e.g., pH, flow rate) | Method remains reliable within ±0.2 pH units and ±5% flow rate variation |

Detailed Research Findings

Research on the analysis of this compound often employs techniques such as reverse-phase HPLC with UV detection. For instance, a study on the degradation of a larger molecule, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, identified this compound as a major degradation product. nist.gov The structural assignment was confirmed using co-chromatography with a commercially available reference standard of this compound and further confirmed by LC-MS analysis. nist.gov This underscores the importance of using certified reference materials for qualitative and quantitative analysis.

In another instance, a reverse-phase HPLC method was described for the separation of this compound using a mobile phase of acetonitrile, water, and phosphoric acid. yacooscience.com For applications requiring mass spectrometry (MS) compatibility, formic acid is suggested as a substitute for phosphoric acid. yacooscience.com The scalability of such methods is also a key consideration, allowing for applications ranging from analytical quantification to preparative isolation of impurities. yacooscience.com

Purity assessment of commercially available this compound is commonly performed using GC and neutralization titration, with typical purity specifications of ≥98.0%. avantorsciences.comfishersci.at These methods form a crucial part of quality control for the starting materials used in research.

Table 2: Representative Quality Control Specifications for this compound

Parameter Specification Analytical Method
Purity ≥ 98.0% Gas Chromatography (GC)
Purity ≥ 98.0% Neutralization Titration
Melting Point 152.0 to 156.0 °C Capillary Method
Appearance White to off-white crystalline powder Visual Inspection

Quality Assurance in Research

A comprehensive quality assurance (QA) program is essential to ensure the reliability of research data involving this compound. This program should encompass all stages of the research, from the initial procurement of materials to the final data analysis and reporting.

Key components of a QA program in a research setting include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all experimental procedures, including the preparation of standards and samples, the operation and calibration of analytical instruments, and data processing and analysis.

Analyst Training and Qualification: Ensuring that all personnel involved in the research are adequately trained on the SOPs and the equipment they will be using. Their proficiency should be periodically assessed.

Material and Reagent Qualification: All starting materials, including this compound, solvents, and reagents, must be of appropriate quality. Certificates of Analysis (CoA) for commercial materials should be reviewed and retained. In-house prepared reagents should be properly labeled with preparation date, expiration date, and concentration.

Instrument Calibration and Maintenance: All analytical instruments, such as HPLC systems, GC systems, and balances, must be regularly calibrated and maintained according to a predefined schedule. Records of these activities must be kept.

Data Integrity and Traceability: All raw data, calculations, and results should be recorded in a permanent and traceable manner, for example, in a laboratory notebook or a validated electronic laboratory notebook (ELN). Any changes to data should be documented with a clear justification.

Use of Control Samples and Reference Standards: The analysis of control samples and certified reference standards alongside experimental samples helps to monitor the performance of the analytical method and ensure the accuracy of the results.

System Suitability Testing: Before running a sequence of samples on an HPLC or GC system, a system suitability test should be performed to verify that the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as peak resolution, tailing factor, and theoretical plates.

Q & A

Q. What are the common synthetic routes for 2,4,6-trimethylbenzoic acid in laboratory settings?

Methodological Answer: this compound (CAS 480-63-7) is typically synthesized via carboxylation of mesitylene (1,3,5-trimethylbenzene). One approach involves the oxidation of mesitylene derivatives using strong oxidizing agents like potassium permanganate under acidic conditions. Alternatively, palladium-catalyzed protodecarboxylation of its potassium salt can yield the parent compound under mild conditions (50–80°C) . Purification often involves recrystallization from ethanol-water mixtures, yielding a white crystalline product with a melting point of 152–155°C .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identifies the carboxylic acid group (O–H stretch: ~2500–3300 cm⁻¹; C=O stretch: ~1680–1720 cm⁻¹) and methyl substituents (C–H stretches: ~2850–2960 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinct signals for aromatic protons (δ ~6.7 ppm, singlet due to symmetry) and methyl groups (δ ~2.3 ppm for ortho/meta-methyls; δ ~2.6 ppm for para-methyl) .
    • ¹³C NMR: Carboxylic carbon at ~170 ppm; aromatic carbons at ~125–140 ppm; methyl carbons at ~20–25 ppm .
  • Elemental Analysis: Confirms molecular composition (C₁₀H₁₂O₂; theoretical C: 73.14%, H: 7.37%, O: 19.49%) .

Q. How do discrepancies in reported melting points (e.g., 152–155°C vs. 153–155°C) arise, and how should researchers address them?

Methodological Answer: Variations in melting points often stem from differences in purity or crystallization solvents. For reproducibility, researchers should:

  • Use high-purity solvents (e.g., HPLC-grade ethanol).
  • Perform slow recrystallization to minimize trapped impurities.
  • Validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethyl groups influence reactivity in catalytic systems?

Methodological Answer: The bulky trimethyl groups impose steric constraints, altering reaction pathways. For example:

  • In palladium-catalyzed C–H functionalization , the steric bulk reduces unwanted side reactions (e.g., aziridine ring-opening) by shielding the metal center, enhancing selectivity for β-arylethylamine products .
  • In manganese-catalyzed cis-dihydroxylation of alkenes , bulky this compound increases the cis-diol/epoxide ratio (~5:1) compared to less hindered analogs, favoring dihydroxylation via steric control of intermediate oxo-metal species .

Q. What strategies optimize the synthesis of lanthanide complexes using this compound as a ligand?

Methodological Answer:

  • Co-ligand Selection: Pairing with 2,2′:6′,2′′-terpyridine (terpy) enhances stability and luminescence. A 3:1 molar ratio of 2,4,6-trimethylbenzoate (TMBA⁻) to terpy yields mononuclear complexes (e.g., [Ln(TMBA)₃(terpy)(H₂O)]) .
  • Solvent Choice: Ethanol-water mixtures promote slow evaporation, enabling single-crystal growth for structural analysis via X-ray diffraction.
  • Thermal Stability: Pre-drying ligands at 80°C removes residual solvents, avoiding decomposition during complex synthesis .

Q. How can researchers analyze the thermal decomposition mechanisms of lanthanide-TMBA complexes?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantifies mass loss during heating. For [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, initial mass loss (~5%) corresponds to ethanol/water evaporation (30–150°C), followed by ligand decomposition (>250°C) .
  • Differential Scanning Calorimetry (DSC): Identifies endo/exothermic events (e.g., ligand dissociation at ~300°C).
  • In Situ FTIR: Tracks gas-phase products (e.g., CO₂ at ~2350 cm⁻¹) to confirm decarboxylation pathways .

Q. What fluorescence properties are exhibited by terbium complexes of this compound, and how are they quantified?

Methodological Answer:

  • Emission Spectra: Tb³⁺ complexes show strong green luminescence (λₑₘ = 545 nm) due to ⁵D₄→⁷F₅ transitions.
  • Lifetime Measurements: Time-resolved spectroscopy reveals a fluorescence lifetime of 0.637 ms for [Tb(TMBA)₃(terpy)(H₂O)]·C₂H₅OH, indicating efficient energy transfer from the ligand to Tb³⁺ .
  • Quantum Yield: Calculated using integrating sphere methods, with excitation at 320 nm (ligand-centered absorption) .

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Reactant of Route 1
2,4,6-Trimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.